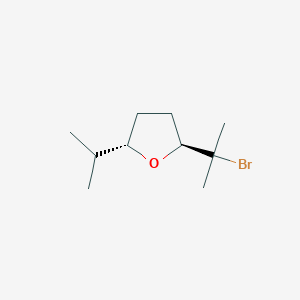
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is a synthetic organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran typically involves the bromination of a suitable precursor. One common method is the bromination of a furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide (NBS) in solvents like chloroform (CHCl₃) or dimethylformamide (DMF) . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while oxidation can produce ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran involves its interaction with molecular targets through its bromine and isopropyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the tetrahydrofuran ring.
5-Isopropyl-2-methyltetrahydrofuran: Similar but without the bromine atom.
2-Bromo-5-isopropyltetrahydrofuran: Similar but with different substitution patterns.
Uniqueness
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is unique due to the combination of its bromine and isopropyl groups attached to a tetrahydrofuran ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
(2S,5S)-2-(2-bromopropan-2-yl)-5-propan-2-yloxolane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8-5-6-9(12-8)10(3,4)11/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
ZWMYAZAOUBNEOK-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H](O1)C(C)(C)Br |
Kanonische SMILES |
CC(C)C1CCC(O1)C(C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
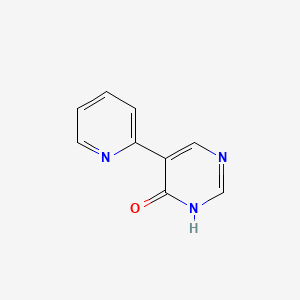
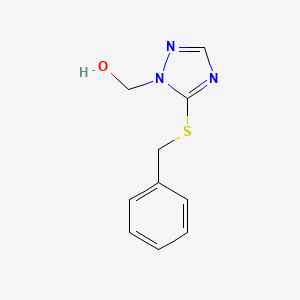
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/no-structure.png)
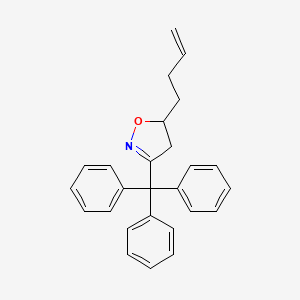
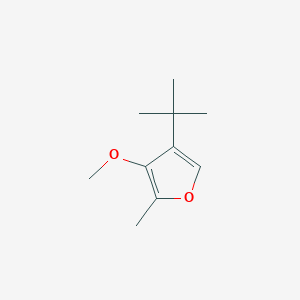

![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)
